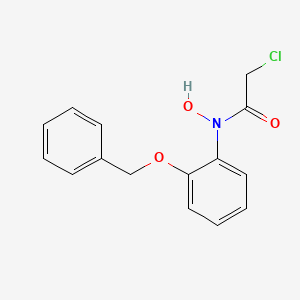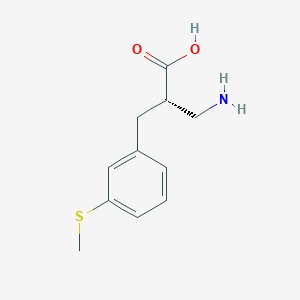![molecular formula C13H10ClN5O2 B13990833 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine CAS No. 33265-58-6](/img/structure/B13990833.png)
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It features a purine ring substituted with a chloro group at the 6-position and a 2-(4-nitrophenyl)ethyl group at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions for this method include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
科学研究应用
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine: A reduced form with an amino group instead of a nitro group.
9-[2-(4-nitrophenyl)ethyl]-9h-purine: Lacks the chloro substitution.
6-Chloro-9-[2-(4-methylphenyl)ethyl]-9h-purine: Contains a methyl group instead of a nitro group.
Uniqueness
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
33265-58-6 |
|---|---|
分子式 |
C13H10ClN5O2 |
分子量 |
303.70 g/mol |
IUPAC 名称 |
6-chloro-9-[2-(4-nitrophenyl)ethyl]purine |
InChI |
InChI=1S/C13H10ClN5O2/c14-12-11-13(16-7-15-12)18(8-17-11)6-5-9-1-3-10(4-2-9)19(20)21/h1-4,7-8H,5-6H2 |
InChI 键 |
DYODDZLYLWSZJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



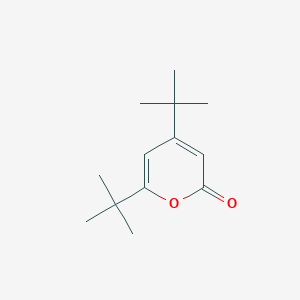
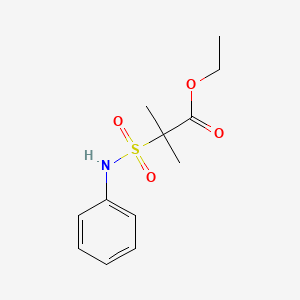
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
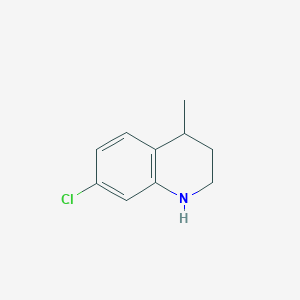
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
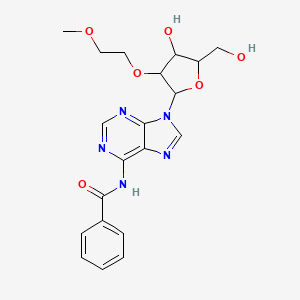
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
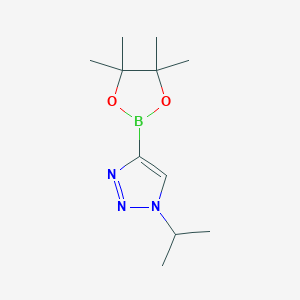
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
